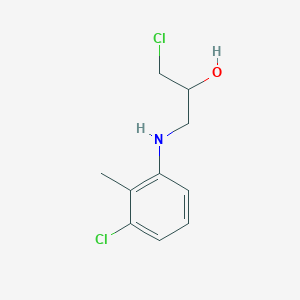
1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol is an organic compound with the molecular formula C10H13Cl2NO. This compound is characterized by the presence of a chloro group, a methylanilino group, and a propan-2-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol typically involves the reaction of 3-chloro-2-methylaniline with epichlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
作用機序
The mechanism of action of 1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling pathways .
類似化合物との比較
1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol can be compared with similar compounds such as:
1-Chloro-3-methoxypropan-2-ol: This compound has a methoxy group instead of the methylanilino group, leading to different chemical and biological properties.
1-Chloro-3-(2-ethylhexoxy)propan-2-ol: The presence of an ethylhexoxy group in this compound results in different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
918649-16-8 |
|---|---|
分子式 |
C10H13Cl2NO |
分子量 |
234.12 g/mol |
IUPAC名 |
1-chloro-3-(3-chloro-2-methylanilino)propan-2-ol |
InChI |
InChI=1S/C10H13Cl2NO/c1-7-9(12)3-2-4-10(7)13-6-8(14)5-11/h2-4,8,13-14H,5-6H2,1H3 |
InChIキー |
SQPSAXZHOWTPLO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


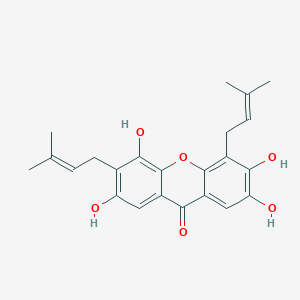
![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)
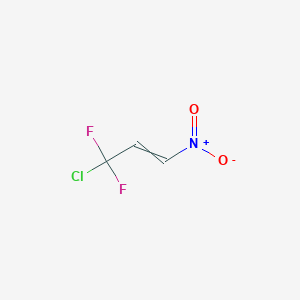
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)
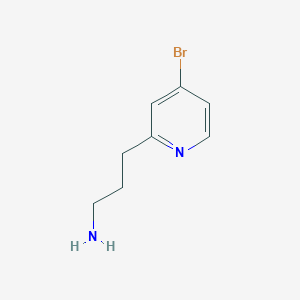
![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14182167.png)
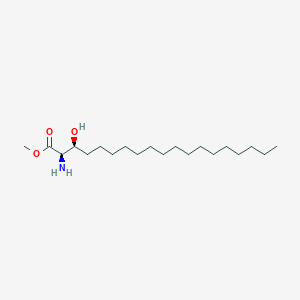
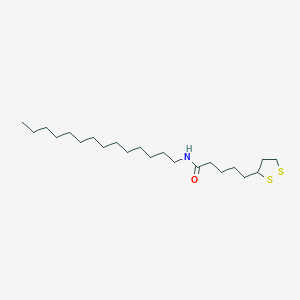
![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)
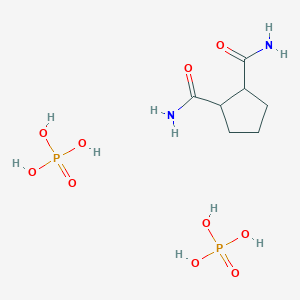
![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
